3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline
Description
3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline is a complex organic compound that features a naphthoimidazole moiety linked to an aniline group via an ethyl chain. This compound is part of a broader class of heterocyclic compounds known for their diverse chemical and biological properties. The presence of the imidazole ring, a five-membered ring containing two nitrogen atoms, imparts unique characteristics to the molecule, making it a subject of interest in various fields of scientific research.
Properties
CAS No. |
842957-75-9 |
|---|---|
Molecular Formula |
C19H17N3 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
3-[2-(1H-benzo[f]benzimidazol-2-yl)ethyl]aniline |
InChI |
InChI=1S/C19H17N3/c20-16-7-3-4-13(10-16)8-9-19-21-17-11-14-5-1-2-6-15(14)12-18(17)22-19/h1-7,10-12H,8-9,20H2,(H,21,22) |
InChI Key |
JISYKVUSPLFSRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CCC4=CC(=CC=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline typically involves multi-step organic reactions. One common method starts with the preparation of the naphthoimidazole core, which can be synthesized through the cyclization of naphthylamine derivatives with glyoxal and ammonia under acidic conditions . The resulting naphthoimidazole is then subjected to alkylation with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate . Finally, the ethylated product is reacted with aniline under nucleophilic substitution conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various alkylated or acylated derivatives depending on the substituent introduced.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and application in pharmaceuticals:
-
Anticancer Activity :
- Studies have indicated that derivatives of naphtho[2,3-d]imidazole compounds, including 3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline, show promising anticancer properties. For instance, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines, suggesting potential for therapeutic development .
- Antimicrobial Properties :
- Enzyme Inhibition :
Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer properties of naphtho[2,3-d]imidazole derivatives, including this compound. The findings showed that these compounds exhibited significant cytotoxicity against various cancer cell lines with IC50 values indicating effective dose-response relationships.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | SNB-19 | 10.6 |
| Compound B | OVCAR-8 | 8.3 |
| This compound | NCI-H40 | 4.3 |
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of imidazole derivatives. The study revealed that compounds structurally related to this compound demonstrated substantial inhibitory effects against both gram-positive and gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
Mechanism of Action
The mechanism of action of 3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interfere with DNA and RNA synthesis by intercalating between nucleic acid bases, leading to the disruption of cellular processes . The exact pathways and molecular targets depend on the specific biological context and the nature of the substituents on the imidazole ring .
Comparison with Similar Compounds
Similar Compounds
1H-Naphtho[2,3-d]imidazole: Lacks the ethyl and aniline substituents, making it less versatile in chemical reactions.
2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethanol: Contains a hydroxyl group instead of an aniline group, leading to different chemical and biological properties.
3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)phenol: Features a phenol group, which can participate in additional hydrogen bonding and redox reactions.
Uniqueness
3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline is unique due to the combination of the naphthoimidazole core with an aniline group, providing a balance of aromatic stability and reactivity. This combination allows for diverse chemical modifications and potential biological activities, making it a valuable compound in various research fields .
Biological Activity
3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
Structural Characteristics
The compound is characterized by its naphthoimidazole moiety linked to an ethyl group and an aniline group. Its molecular formula is with a molecular weight of approximately 303.36 g/mol. The structural complexity contributes to its diverse biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
Research indicates that compounds with naphthoimidazole structures exhibit significant antimicrobial activities. Specifically, this compound has shown:
- Antibacterial Activity : Studies have reported that related compounds demonstrate effectiveness against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
- Antifungal Activity : The compound's derivatives have also been evaluated for antifungal properties, showing moderate activity against various fungal strains.
Anticancer Potential
The naphthoimidazole derivatives are being investigated for their potential as anticancer agents. Preliminary studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways involved in tumor growth .
Understanding the mechanism of action is crucial for elucidating how this compound exerts its biological effects. Research indicates that:
- Protein Interaction : The compound may interact with key proteins involved in microbial resistance and cancer cell survival, potentially disrupting their functions .
- Biofilm Inhibition : It has been observed to possess moderate antibiofilm activity against resistant strains, suggesting its utility in treating biofilm-associated infections .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-((1H-Naphtho[2,3-d]imidazol-2-yl)methyl)aniline | Contains a methyl group instead of ethyl | |
| 4-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline | Similar structure with different substituents | |
| 1H-naphtho[2,3-d]imidazole | Lacks the ethyl and aniline groups |
The unique combination of functional groups in this compound may enhance its biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of naphthoimidazole derivatives:
- Study on Antimicrobial Activity : A study published in Molecules demonstrated the antibacterial effects of naphthoimidazole derivatives against MRSA and other resistant strains .
- Anticancer Research : Another research article indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
